N-(3-methyl-1-phenylpyrazol-4-yl)-4-pyridazin-3-yl-1,4-diazepane-1-carboxamide
Description
N-(3-methyl-1-phenylpyrazol-4-yl)-4-pyridazin-3-yl-1,4-diazepane-1-carboxamide is a complex heterocyclic compound that features a pyrazole ring, a pyridazine ring, and a diazepane ring
Properties
IUPAC Name |
N-(3-methyl-1-phenylpyrazol-4-yl)-4-pyridazin-3-yl-1,4-diazepane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O/c1-16-18(15-27(24-16)17-7-3-2-4-8-17)22-20(28)26-12-6-11-25(13-14-26)19-9-5-10-21-23-19/h2-5,7-10,15H,6,11-14H2,1H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIYTMIETXDYSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1NC(=O)N2CCCN(CC2)C3=NN=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-1-phenylpyrazol-4-yl)-4-pyridazin-3-yl-1,4-diazepane-1-carboxamide typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through the condensation of a 1,3-diketone with an arylhydrazine under acidic or basic conditions.
Formation of the Pyridazine Ring: This involves the cyclization of appropriate hydrazine derivatives with dicarbonyl compounds.
Formation of the Diazepane Ring: This step often involves the cyclization of diamines with diacid chlorides or esters.
Coupling Reactions: The final step involves coupling the pyrazole and pyridazine intermediates with the diazepane moiety under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process .
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the diazepane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring can lead to the formation of pyrazole oxides, while reduction of the pyridazine ring can yield dihydropyridazines .
Scientific Research Applications
Medicinal Chemistry: The compound is being investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(3-methyl-1-phenylpyrazol-4-yl)-4-pyridazin-3-yl-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-phenylpyrazole derivatives: These compounds share the pyrazole core and exhibit similar biological activities.
Pyridazine derivatives: Compounds with the pyridazine ring are known for their anti-inflammatory and anticancer properties.
Diazepane derivatives: These compounds are studied for their potential as enzyme inhibitors and receptor modulators.
Uniqueness
N-(3-methyl-1-phenylpyrazol-4-yl)-4-pyridazin-3-yl-1,4-diazepane-1-carboxamide is unique due to its combination of three different heterocyclic rings, which imparts a distinct set of chemical and biological properties. This structural complexity allows for a broader range of interactions with biological targets, making it a versatile compound in medicinal chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
